Product packaging for Calcium citrate(Cat. No.:CAS No. 813-94-5)

Calcium citrate

Cat. No.: B1193920
CAS No.: 813-94-5
M. Wt: 498.4 g/mol
InChI Key: FNAQSUUGMSOBHW-UHFFFAOYSA-H
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Description

Calcium Citrate is a tricalcium salt of citric acid supplied as a tetrahydrate (typical molecular formula C 12 H 10 Ca 3 O 14 ·4H 2 O) . With a molecular weight of approximately 570.5 g/mol and a CAS number of 5785-44-4, it is characterized by its low solubility in water (approximately 0.95-1 g/L at 20°C) and solubility in hydrochloric acid . This reagent is valued across multiple research disciplines for its properties. In biomaterials and bone graft research , nano-sized sheets of this compound have demonstrated the potential to positively influence the early healing of bone defects in animal models, showing faster resorption compared to hydroxyapatite and an ability to regenerate new bone, making it a candidate for bone graft substitutes . In food science research , it serves as a model compound to study the effects of calcium fortification and the modification of calcium equilibrium in dairy matrices, where it has been shown to increase cheese yield and protein retention without significantly altering organoleptic properties . Its role as a carbon source in the synthesis of porous carbon materials and as a raw material in sol-gel processes for nanoparticle preparation (e.g., Ca 0.8 Ba 0.2 TiO 3 :Pr 3+ ) highlights its utility in materials science . Furthermore, novel this compound nanoparticles are being investigated in biomedical research for their potential as alkalinizing agents and drug carriers in models of metabolic acidosis, where they have shown significant protection against acidosis-induced oxidative stress and cellular injury . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10Ca3O14 B1193920 Calcium citrate CAS No. 813-94-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/2C6H8O7.3Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6
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InChI Key

FNAQSUUGMSOBHW-UHFFFAOYSA-H
Source PubChem
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Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]
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Molecular Formula

C12H10Ca3O14
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DSSTOX Substance ID

DTXSID7061148
Record name Tricalcium dicitrate
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Molecular Weight

498.4 g/mol
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Physical Description

Fine white powder, Tetrahydrate: White odorless solid; [HSDB], Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline]
Record name TRICALCIUM CITRATE
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Record name Calcium citrate
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Solubility

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/, Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/, 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C, Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/
Record name CALCIUM CITRATE
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CAS No.

813-94-5, 7693-13-2
Record name Calcium citrate [USAN]
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (2:3)
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Synthetic Methodologies and Preparation Techniques for Calcium Citrate

Control of Calcium Citrate (B86180) Morphology and Particle Size during Synthesis

Controlling the morphology and particle size of calcium citrate is crucial for optimizing its functional properties, such as flowability, compressibility, and suspension stability researchgate.net. Various parameters during synthesis significantly influence these characteristics.

Influence of Reaction Parameters (e.g., pH, concentration, temperature) on Crystal Habit

The crystal habit of this compound is highly sensitive to reaction parameters such as pH, reactant concentration, and temperature.

pH: Maintaining an appropriate pH range is critical for controlling the particle size distribution and purity of this compound. For instance, in a two-step reaction where calcium carbonate reacts with citric acid to form calcium hydrogen citrate, followed by calcium hydroxide (B78521) reacting with this compound, the pH range for the second step is ideally between 3.8 and 4.5. An excessively high pH can lead to raw material encapsulation and decreased product purity, while a too-low pH may increase product dissolution loss, resulting in lower yields mdpi.com.

Concentration: Reactant concentration, particularly supersaturation, plays a significant role in regulating the nucleation and growth rates of crystals, thereby influencing the final particle size and distribution. Studies have shown that the concentration of calcium ions can be adjusted between 0.001 and 1 mol/L to achieve optimal particle size distribution mdpi.com. The initial concentration of reactants is a key control parameter for the morphology of this compound spherules, given the strong dependence of crystal shape on solution supersaturation mdpi.com.

Temperature: Temperature profoundly affects the crystal shape and the specific hydrate (B1144303) form of this compound. For example, hexahydrate crystallizes at lower temperatures, while tetrahydrate crystallizes at higher temperatures, with a conversion point around 51.6 °C mdpi.comencyclopedia.pub. Research indicates that at 35 °C, this compound crystals tend to be sheet-like, whereas at 95 °C, they become rod-like, demonstrating temperature's impact on morphology mdpi.com. Higher temperatures can accelerate thermal motion of molecules and mass transfer, which may lead to the formation of larger, more monodisperse crystals as crystal growth becomes more dominant researchgate.net.

An appropriate degree of supersaturation, influenced by factors like cooling rate and evaporation/concentration temperatures, is crucial for controlling particle size mdpi.com.

Formation of Nano-sized this compound Structures

The synthesis of nano-sized this compound structures is achievable through various chemical and physical methods, offering advantages in material performance.

One effective soft chemical method involves the precipitation of nano-calcium citrate by adding ethanol (B145695) to a solution containing calcium and citrate salts to achieve a supersaturation state nih.govresearchgate.netjostchemical.com. This method can directly yield nano-sized this compound crystals without the need for crushing or further procedures mdpi.comencyclopedia.pubgoogle.com. The resulting nanosheets can have dimensions ranging from approximately 50-500 nm in width and 8-30 nm in thickness nih.govresearchgate.net. For instance, a method involving mixing an aqueous solution of calcium salt and citrate with alcohol (ethanol, propanol, or isopropanol) can produce sheet-like nano-calcium citrate with a width of about 60-700 nm and a thickness of about 20-50 nm, with closely arranged crystals google.com. The addition of alcohol inhibits the dissolution of this compound in the aging water, and the volume ratio of alcohol to water in the solid-liquid mixture is a critical factor, ideally between 1:5 and 2:1 google.com.

Physical techniques like pulsed jet mills have been used for nanocrystallization, but they are often energy-intensive and may require additional screening to obtain nanoscale particles nih.govresearchgate.net. Hydrothermal methods can also produce needle-like this compound but are often complex and difficult to industrialize nih.govresearchgate.net.

Spherulitic Growth Mechanisms in this compound Crystallization

Spherulitic growth in this compound crystallization leads to spherical particles with improved flowability, tabletability, and suspension stability compared to irregular particle morphologies researchgate.netnih.gov. This growth mechanism is often observed under conditions of high supersaturation.

The morphological evolution of this compound spherulites can be broadly divided into three phases mdpi.comencyclopedia.pub:

Phase 1: Early precursor materials aggregate to form rod-like crystals that grow from the center outwards mdpi.comencyclopedia.pub.

Phase 2: Small angular branches develop from the front of both sides of the crystal, without a clear direction, due to varied growth angles mdpi.comencyclopedia.pub.

Phase 3: Spherical crystals are formed as the crystal completely fills from the center outward in all directions mdpi.comencyclopedia.pub.

Yan's work suggests a unique mechanism of noncrystallographic branching during the reactive crystallization of this compound, where tiny corner branches on both sides of linear precursor fibers generate the spherulite mdpi.com. Supersaturation is tightly connected to spherulite development mdpi.comencyclopedia.pub. Factors such as temperature, stirring rate, and residence time are critical for regulating the shape and size of the spherulites researchgate.netnih.gov. Spherulitic growth is a nucleation-controlled process driven by high supersaturation levels, where new nuclei continuously form on the surface of the growing spherulite without a direct structural relationship to pre-existing particles researchgate.net.

Green Chemistry Principles in this compound Production

The application of green chemistry principles in this compound production focuses on minimizing environmental impact and promoting sustainability.

Utilization of Renewable Calcium Sources (e.g., Cockle Shells)

Renewable calcium sources, particularly biogenic waste materials like cockle shells, offer an environmentally friendly alternative to commercial calcium carbonate from mining mdpi.comresearchgate.net. Cockle shells primarily consist of aragonite calcium carbonate (CaCO₃) with high purity (around 95%) mdpi.comgoogle.com.

This compound can be successfully synthesized from cockle shell waste using citric acid mdpi.comresearchgate.net. Research has shown that using 2 M citric acid provides an optimal balance between productivity and cost-effectiveness, yielding a pure tetra-hydrated phase (Ca₃(C₆H₅O₇)₂·4H₂O) with high yield and solubility, and a short reaction time mdpi.comresearchgate.net. Higher concentrations of citric acid (e.g., 3 M and 4 M) can lead to a mixture of hydrated and anhydrous phases, increased reaction time, and lower production yields due to increased viscosity and the formation of rigid precipitates mdpi.com.

Table 1: Influence of Citric Acid Concentration on this compound Synthesis from Cockle Shells mdpi.com

Citric Acid Concentration (M)Product PhaseProduction Yield (%)Reaction Time (min)Soluble Fraction (%)
2Pure Ca₃(C₆H₅O₇)₂·4H₂O (Earlandite)98.57OptimalHighest
3Mixture of Hydrated and Anhydrous Ca₃(C₆H₅O₇)₂93.14IncreasedLower
4Mixture of Hydrated and Anhydrous Ca₃(C₆H₅O₇)₂88.63IncreasedLow

Environmentally Benign Synthetic Pathways

Environmentally benign synthetic pathways for this compound production aim to reduce hazardous substances, energy consumption, and waste generation.

One approach involves direct chemical synthesis methods that yield nanoscale sheets of this compound without requiring complex and energy-intensive physical or hydrothermal treatments nih.govresearchgate.net. The use of alcohol-water mixed solutions for precipitation can promote the formation of nano-sized crystals and inhibit their further growth, leading to uniform particle sizes mdpi.comencyclopedia.pubgoogle.com.

Another green aspect is the use of mild, simple, and rapid processes. For example, the synthesis from cockle shell waste and citric acid is a relatively quick process, with products obtained in less than 85 minutes, offering a low-cost alternative compared to other synthesis methods mdpi.com. The focus on reactive crystallization, which combines reaction with cooling or evaporation, can also be optimized for efficiency and product quality mdpi.com.

Compound Names and PubChem CIDs

Crystallography and Structural Elucidation of Calcium Citrate

Polymorphism and Anhydrous Forms of Calcium Citrate (B86180)

Anhydrous calcium citrate, with the chemical formula Ca₃(C₆H₅O₇)₂, exists as a distinct crystalline form. Its structure is characterized by a three-dimensional network composed of edge-sharing calcium coordination polyhedra cambridge.orgresearchgate.net. This anhydrous form can be obtained through the thermal dehydration of its various hydrated counterparts cambridge.orgmdpi.comresearchgate.net.

One characterized anhydrous form crystallizes in a monoclinic crystal system. Its unit cell parameters have been determined through diffraction techniques: a = 12.161 Å, b = 10.251 Å, c = 14.034 Å, with a beta angle (β) of 95.62°, and a unit cell volume (V) of 1741.33 ų cambridge.orgmdpi.com. While hydrogen bonding is present in the anhydrous structure, its role in stabilizing the crystal lattice is less significant compared to the hydrated forms cambridge.org.

Hydrate (B1144303) Forms of this compound: Structure and Stability

This compound is known to form several well-characterized hydrate phases, including monohydrate, dihydrate, tetrahydrate, and hexahydrate mdpi.comencyclopedia.pubku.dk. The specific hydrate form that precipitates or exists is significantly influenced by temperature, among other factors mdpi.comencyclopedia.pub.

Monohydrate, Dihydrate, Tetrahydrate, and Hexahydrate Characterization

Each hydrate form possesses unique structural characteristics:

Hexahydrate (CCH): this compound hexahydrate, Ca₃(C₆H₅O₇)₂·6H₂O, typically crystallizes at lower temperatures mdpi.comencyclopedia.pub. Its crystal structure is defined by layers of edge-sharing calcium coordination polyhedra. These layers include calcium ions that are triply chelated by citrate anions. Additionally, the structure features an isolated calcium ion coordinated by water molecules, and two uncoordinated water molecules are present within the lattice cambridge.orgresearchgate.net.

Tetrahydrate (CCT): this compound tetrahydrate, Ca₃(C₆H₅O₇)₂·4H₂O, is a prevalent hydrate form and is often the major crystalline phase found in commercial calcium supplements cambridge.orgresearchgate.net. It typically crystallizes at higher temperatures compared to the hexahydrate mdpi.comencyclopedia.pub. Two polymorphs of the tetrahydrate have been identified researchgate.netresearchgate.net. One polymorph, often formulated as [Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O, also exhibits layers of edge-sharing calcium coordination polyhedra with triply chelated calcium. In this form, an isolated calcium ion is coordinated by water molecules, and two uncoordinated water molecules are present cambridge.orgresearchgate.netmdpi.comresearchgate.net. Another reported polymorph shares similar layers but features only two water molecules coordinated to the isolated calcium, with two additional uncoordinated water molecules cambridge.orgresearchgate.netresearchgate.net. Needle-shaped crystals of CCT have been obtained through hydrothermal synthesis mdpi.com.

Dihydrate (CCD): this compound dihydrate, Ca₃(C₆H₅O₇)₂·2H₂O, is typically obtained through the stepwise dehydration of higher hydrate forms, such as the hexahydrate or tetrahydrate ku.dkresearchgate.net. The two water molecules present in the dihydrate structure are strongly coordinated to the calcium ions, making their removal more challenging compared to water molecules in other hydrate forms researchgate.net.

Monohydrate: While less extensively detailed in the provided literature for this compound specifically, a calcium hydrogen citrate monohydrate, [Ca(HC₆H₅O₇)(H₃C₆H₅O₇)(H₂O)]·H₂O, has been characterized, revealing a specific crystal structure iucr.org.

Interconversion Pathways between Hydrate Forms

The different hydrate forms of this compound can interconvert, primarily driven by changes in temperature and humidity. A key conversion point exists between the hexahydrate (CCH) and tetrahydrate (CCT) at approximately 51.6 °C mdpi.comencyclopedia.pubresearchgate.net. Above this temperature, CCT is favored, while below it, CCH tends to form.

The dehydration of higher hydrates to lower hydrates or the anhydrous form occurs stepwise. For instance, CCT, dihydrate (CCD), and anhydrous this compound (CCA) can be obtained sequentially by the controlled dehydration of solid CCH researchgate.netku.dkresearchgate.net. Conversely, anhydrous and dihydrate forms can transform into the tetrahydrate via solvo-mediated processes encyclopedia.pub. This conversion behavior often follows Ostwald's stage law, where less stable, more soluble forms (like CCD or CCA) can convert to the more soluble CCT in aqueous solutions, rather than directly to the most stable, less soluble CCH ku.dkresearchgate.net.

The enthalpies of dehydration for these interconversions have been measured, providing insight into the energy required for water loss:

Conversion StepEnthalpy of Dehydration (ΔH⁰) [kJ·mol⁻¹]
CCH to CCT43.6 researchgate.netku.dkresearchgate.net
CCT to CCD43.8 researchgate.netku.dkresearchgate.net
CCD to CCA88.1 researchgate.netku.dkresearchgate.net

Influence of Temperature and Humidity on Hydrate Stability

Temperature plays a critical role in determining the stability and formation of this compound hydrates. As noted, hexahydrate forms at lower temperatures, while tetrahydrate forms at higher temperatures mdpi.comencyclopedia.pub. Thermal analysis studies are frequently employed to assess the decomposition and dehydration behavior of this compound products across various temperatures mdpi.comresearchgate.netmdpi.com.

For this compound tetrahydrate (CCT), thermal analysis indicates a stepwise loss of water. Approximately two water molecules are lost when heated up to 95 °C, leading to the formation of the dihydrate (CCD). Further heating to around 110 °C results in the loss of all four water molecules, yielding the anhydrous form (CCA) ku.dk. More generally, anhydrous this compound can lose most of its water at 100 °C and all of it by 120 °C, referring to the complete dehydration of the tetrahydrate nih.gov. The specific physicochemical properties of this compound, including its hydrate forms, are influenced by the conditions under which it is synthesized mdpi.com.

Crystal Habit Modification and Growth Mechanism Studies

The crystal habit, or external shape, of this compound particles is a significant characteristic, as irregular morphologies can lead to undesirable powder properties researchgate.net. Strategies to modify crystal habit include adjusting the level of supersaturation during crystallization, utilizing different solvents, altering the process temperature, or incorporating crystal growth inhibitors google.com.

Research has shown that citrate itself can act as a modifier for the crystal habit and growth of other calcium salts, such as calcium oxalate (B1200264) and hydroxyapatite (B223615). This modulation occurs through the adsorption of citrate molecules onto specific crystal surfaces, which can inhibit crystal growth and alter the resulting particle size and morphology nih.govmdpi.comnih.govcambridge.orgosti.govacs.orgnih.govnih.govoup.com. For this compound, studies on reactive crystallization have explored spherulitic growth, where the formation of spherical particles is influenced by factors like temperature, stirring rate, and residence time researchgate.net. A unique mechanism of noncrystallographic branching during the reactive crystallization of this compound has also been hypothesized, with the morphological evolution of spherulites progressing through phases of rod-like crystal formation and growth from a central point mdpi.comencyclopedia.pub.

Advanced Diffraction Techniques for this compound Structural Analysis

Advanced diffraction techniques are indispensable tools for the comprehensive structural analysis of this compound and its various forms.

X-ray Powder Diffraction (XRPD): Both laboratory and synchrotron X-ray powder diffraction data have been extensively used to solve and optimize the crystal structures of this compound hexahydrate, tetrahydrate, and anhydrous this compound cambridge.orgresearchgate.net. XRPD patterns are crucial for characterizing the crystalline structure of this compound, identifying characteristic peaks, and confirming the transformation of raw materials into citrate salts mdpi.comresearchgate.nete3s-conferences.orgmedigraphic.com.

Single-Crystal X-ray Diffraction: This technique provides detailed atomic-level structural information. It has been employed for the structural determination of specific this compound hydrates, such as the tetrahydrate, often in conjunction with powder data for confirmation researchgate.net.

Wide-Angle X-ray Scattering (WAXS): WAXS measurements are particularly useful for observing changes in unit cell size during processes like dehydration, providing insights into the structural rearrangements that occur as water molecules are lost from the crystal lattice ku.dkresearchgate.net.

Solution Chemistry and Physicochemical Interactions of Calcium Citrate

Solubility Equilibria and Thermodynamics of Calcium Citrate (B86180) Dissolution

Effect of Temperature on Solubility Products

The solubility of calcium citrate hydrates exhibits a complex dependence on temperature. For instance, the aqueous solubility of this compound tetrahydrate (CCT) tends to decrease with increasing temperature, while the solubility of the hexahydrate (CCH) increases with temperature. A transition temperature of approximately 51.6 °C exists where the solubility of both forms is similar researchgate.net. Below this temperature, CCT is more soluble than CCH, and the conversion from CCT to CCH is thermodynamically spontaneous researchgate.net.

The enthalpy of dissolution (ΔH°) for different this compound hydrates varies, indicating distinct thermodynamic behaviors. For example, the enthalpy of dissolution calculated from the temperature dependence of solubility (10–90 °C) shows values of +21 kJ·mol⁻¹ for CCH, -20 kJ·mol⁻¹ for CCT, -22 kJ·mol⁻¹ for CCD, and -40 kJ·mol⁻¹ for CCA ku.dknih.gov. This trend suggests that the dissolution of CCH is endothermic, while that of CCT, CCD, and CCA is exothermic, with increasing solubility along the series from CCH to CCA ku.dknih.gov. This phenomenon is linked to enthalpy-entropy compensation, with an isoequilibrium temperature of 49 °C ku.dknih.gov.

The solubility of this compound tetrahydrate in water has been reported as 0.085 g/100 mL at 18 °C and 0.096 g/100 mL at 23 °C, indicating a slight increase with temperature over this narrow range nih.gov. However, the general trend for CCT is a decrease in solubility with increasing temperature, a characteristic often observed when exothermic complex formation outweighs endothermic dissolution researchgate.net.

Table 1: Enthalpy of Dissolution for this compound Hydrates (10–90 °C) ku.dknih.gov

This compound Hydrate (B1144303)Enthalpy of Dissolution (kJ·mol⁻¹)
Hexahydrate (CCH)+21
Tetrahydrate (CCT)-20
Dihydrate (CCD)-22
Anhydrate (CCA)-40

Influence of Ionic Strength on Solubility

The ionic strength of a solution significantly influences the solubility of sparingly soluble salts like this compound. Generally, an increase in ionic strength tends to enhance the solubility of such salts due to the reduction in activity coefficients of the constituent ions royalacademy.dknih.gov. This effect is described by the Debye-Hückel theory, where increased ionic strength leads to a decrease in the effective concentrations (activities) of the ions, thereby shifting the solubility equilibrium towards dissolution to maintain the solubility product.

For this compound, the solubility product, Ksp, at an ionic strength of 1.0 at 25 °C, corrected for complex formation, has been reported as (7 ± 2) × 10⁻¹⁴ M⁵ rsc.orgresearchgate.net. Studies on calcium iodate (B108269) solubility in the presence of sodium citrate demonstrated a greater increase in solubility compared to solutions with sodium chloride of the same ionic strength, highlighting the complexing effect of citrate ions in addition to the ionic strength effect royalacademy.dk. The presence of competing ions or ligands can also affect the solubility by altering the free calcium ion concentration nih.gov.

Complexation and Chelation Chemistry of this compound

Citrate is a polycarboxylic acid capable of forming stable complexes with calcium ions, a process known as chelation. This complexation chemistry plays a pivotal role in the speciation of calcium in aqueous systems and impacts its solubility and biological functions.

Speciation of Calcium-Citrate Complexes in Aqueous Systems

In aqueous solutions, calcium and citrate ions can form various complexes depending on pH, temperature, and concentration. The citrate ion (Cit³⁻) can bind to calcium ions (Ca²⁺) to form several species, including the 1:1 complex, CaCit⁻, and protonated forms such as CaHCit⁰ ku.dkresearchgate.netrsc.org. At lower pH values, Ca²⁺ and CaHCitr⁰ are the predominant calcium species, while CaCit⁻ becomes the main soluble calcium species at pH values higher than approximately 5.5 ku.dk.

The formation of calcium-citrate complexes effectively reduces the concentration of free Ca²⁺ ions in solution. This complexation is a crucial factor in the spontaneous supersaturation observed when this compound dissolves in aqueous solutions containing other hydroxycarboxylates or when sodium citrate is added to saturated calcium hydroxycarboxylate solutions rsc.orgrsc.org.

Determination of Stability Constants for Calcium-Citrate Complexes

The stability constants (or formation constants) quantify the strength of the interaction between calcium and citrate ions to form complexes. These constants are typically determined using techniques such as potentiometric titration or ion-selective electrodes researchgate.netpublish.csiro.au.

Studies have reported concentration formation constants for this compound complexes. For instance, values for the formation of CaCit⁻ and CaHCit⁰ complexes at 37 °C and an ionic strength of 0.15 were determined to be 1.88 × 10³ and 67, respectively researchgate.net. The thermodynamic association constant for calcium and citrate binding at 25 °C has been reported as 3.6 × 10⁴, determined by extrapolation to zero ionic strength rsc.orgrsc.org.

Table 2: Formation Constants for Calcium-Citrate Complexes (Selected Conditions)

ComplexTemperature (°C)Ionic Strength (M)Formation Constant (K)Source
CaCit⁻370.151.88 × 10³ researchgate.net
CaHCit⁰370.1567 researchgate.net
CaCit⁻250 (extrapolated)3.6 × 10⁴ rsc.orgrsc.org

The stability of calcium-citrate complexes can also be affected by pH and temperature. Increasing pH generally favors the formation of calcium-citrate complexes due to the increased deprotonation of citric acid, making more citrate ions available for complexation asianpubs.orgresearchgate.net. Similarly, increasing solution temperature can favor the formation of certain complexes, as indicated by thermodynamic studies asianpubs.org. For example, the stability constant (Ks) for this compound (CaCit) was found to be 1988 at pH 7.4 and 37 °C asianpubs.org.

Ligand Exchange and Competitive Complexation Phenomena

In multi-component systems, this compound can participate in ligand exchange and competitive complexation reactions. This occurs when other metal ions or ligands are present that can compete with calcium or citrate for binding. For instance, citrate can act as a competitive ligand for other metal ions, influencing their speciation and mobility wur.nlnih.gov.

Advanced Analytical Characterization of Calcium Citrate

Spectroscopic Methodologies for Calcium Citrate (B86180) Analysis

Spectroscopic techniques provide invaluable insights into the molecular structure and bonding characteristics of calcium citrate, enabling the identification of functional groups and the study of complexation phenomena.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is widely employed to investigate the functional groups present in this compound and to confirm its successful synthesis mdpi.commdpi.com. Key absorption bands observed in FTIR spectra provide characteristic fingerprints of the compound:

O-H Bonds: Broad absorption bands attributed to O-H bonds, indicative of crystal water or other hydroxyl moieties, are typically observed around 3479 cm⁻¹ and 3176 cm⁻¹, 3482 cm⁻¹, or 3452 cm⁻¹ and 3545 cm⁻¹ mdpi.comnih.govresearchgate.net.

Carboxylate Groups (COO⁻): Strong characteristic absorption peaks arising from the carboxylate groups, which are coordinated to the calcium ion, are detected between 1578–1443 cm⁻¹ nih.gov. Specifically, the antisymmetric stretching vibration of the carboxylate group appears around 1578 cm⁻¹, 1538 cm⁻¹, 1541 cm⁻¹, or 1583 cm⁻¹, exhibiting high infrared activity mdpi.comnih.govresearchgate.net. The symmetric stretching vibration is typically observed around 1443 cm⁻¹ or 1437 cm⁻¹, with relatively lower infrared activity mdpi.comnih.gov. The splitting of these peaks is attributed to the strong coupling effect of the antisymmetric and symmetric stretching vibrations mdpi.comnih.gov.

C-O and Ca-O Bonds: Absorption bands between 1257–1221 cm⁻¹ can be assigned to the stretching vibration of the C-O bond nih.gov. Vibrational bands observed at lower wavenumbers, typically below 700 cm⁻¹, are attributed to the metal-oxygen (Ca-O) bond interaction mdpi.com.

FTIR analysis can also differentiate between this compound samples prepared under different conditions, for instance, in the presence of various organic solvents, indicating differences in crystal structure mdpi.com. The technique is effective in confirming the formation of calcium-carboxylate (Ca-COO) complexes and identifying the presence of both hydrated and anhydrous phases of this compound based on specific vibrational modes and mass loss correlations researchgate.netnih.gov.

Table 1: Characteristic FTIR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)AssignmentReference
3176 - 3545O-H stretching (crystal water/hydroxyl moieties) mdpi.comnih.govresearchgate.net
1578 - 1583Carboxylate antisymmetric stretching (COO⁻) mdpi.comnih.govresearchgate.net
1437 - 1443Carboxylate symmetric stretching (COO⁻) mdpi.comnih.gov
1221 - 1257C-O stretching nih.gov
< 700Ca-O bond interaction mdpi.com

Raman Spectroscopy

Raman spectroscopy, often used in conjunction with FTIR, provides complementary vibrational information for the characterization of this compound nih.govresearchgate.net. This technique is particularly sensitive to polymorphic modifications and hydrogen bonding within crystalline structures mdpi.com. While specific detailed studies on the bulk this compound Raman spectrum are less commonly reported compared to FTIR, its application to citrate-containing systems offers insights into its utility. For instance, in studies involving citrate layers on gold nanoparticles, Raman bands have been identified at 1020 cm⁻¹ for the symmetric stretching of terminal carboxylates and 1385 cm⁻¹ for the C-C stretching of the central carboxylate of citrate nsf.gov. This demonstrates Raman's capability to resolve specific vibrational modes of the citrate anion. The technique is also applied to study other calcium-containing compounds, such as calcium oxide, calcium hydroxide (B78521), and calcium carbonate, indicating its general applicability in characterizing calcium-based materials scielo.org. Its sensitivity to molecular conformation and hydrogen bonding makes it a valuable tool for understanding the solid-state properties and interactions within this compound structures mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-resolution 1H NMR, is a powerful tool for investigating the complexation of calcium ions with low-molecular-mass biomolecules, such as citrate, in aqueous solutions nih.gov. It allows for the exploration of the molecular nature of calcium ions in biological fluids and the determination of the degree of citrate saturation with calcium ions through the analysis of resonance frequencies and spin-system patterns nih.gov.

In complexation studies, 1H NMR measurements have indicated that the citrate ion can exist in a quadruply deprotonated form when complexed with calcium under hyperalkaline conditions researchgate.net. Furthermore, analysis of the 2JHH geminal proton coupling constant has suggested that two neighboring carboxylate groups coordinate to the calcium ion in a monodentate fashion, in addition to the alcoholate group researchgate.net. Both 1H and 13C NMR studies are utilized to determine compounds with various cations and to detect modifications in the electronic cloud of atoms upon complexation ufrn.br. Significant differences in chemical shifts observed in 1H NMR spectra of solutions containing ligands in the presence of Ca²⁺ at pH values greater than 8 provide clear evidence of complex formation frontiersin.org.

Thermal Analysis Techniques for this compound

Thermal analysis techniques are indispensable for understanding the thermal stability, dehydration processes, and decomposition pathways of this compound, as well as its various hydrated forms.

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition

Thermogravimetric Analysis (TGA) is extensively used to investigate the thermal decomposition behavior of this compound, providing quantitative data on mass loss as a function of temperature mdpi.com. This compound tetrahydrate, with the formula [Ca₃(C₆H₅O₇)₂(H₂O)₂]·2H₂O, typically undergoes multiple distinct decomposition steps mdpi.com.

The initial stages of thermal decomposition involve dehydration:

First Dehydration: This step, often occurring in the temperature range of 30–95 °C, corresponds to the elimination of two moles of water (2H₂O) from the tetrahydrate form, leading to the dihydrate form (Ca₃(C₆H₅O₇)₂(H₂O)₂) mdpi.com. For instance, a mass loss of approximately 10% has been observed for this compound tetrahydrate samples, which is slightly lower than the theoretical value of 12.63% due to the presence of absorbed water researchgate.net.

Second Dehydration: The subsequent elimination of the remaining two moles of water from the dihydrate to yield the anhydrous form occurs at higher temperatures, typically between 95–146 °C mdpi.com. In some cases, a complete elimination of water from hydrated forms like Ca₃(C₆H₅O₇)₂∙(H₂O)₄ to anhydrous Ca₃(C₆H₅O₇)₂ can be observed in a single step, for example, from 30–134 °C mdpi.com.

Table 2: Typical Thermal Decomposition Steps of this compound Tetrahydrate by TGA
StepTemperature Range (°C)EventMass Loss (%) (Example)Reference
First Dehydration30–95Loss of 2H₂O (Tetrahydrate → Dihydrate)~10 mdpi.comresearchgate.net
Second Dehydration95–146Loss of 2H₂O (Dihydrate → Anhydrous) mdpi.com
Citrate Decomposition146–286First decomposition of citrate mdpi.com
Citrate Decomposition286–393Second decomposition of citrate mdpi.com
Citrate Decomposition393–574Third decomposition of citrate mdpi.com
Final Product> 574Decarbonization to Calcium Oxide (CaO) nih.gov

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow associated with phase transitions and other thermal events in a sample as a function of temperature or time europeanpharmaceuticalreview.comnih.govtainstruments.com. DSC curves provide valuable parameters such as the enthalpy (ΔH) of a transition, its onset temperature (To), and the peak maximum temperature (Tm) europeanpharmaceuticalreview.com. This technique is crucial for characterizing the various hydrated forms of this compound and their interconversion.

This compound exists in several hydrated forms, including hexahydrate (CCH), tetrahydrate (CCT), and dihydrate (CCD), which can precipitate from aqueous solutions depending on the temperature researchgate.netku.dk. For instance, CCH and CCT precipitate above and below a transition temperature of 52 °C, respectively researchgate.netku.dk. Stepwise dehydration of solid CCH can yield CCT, CCD, and eventually the anhydrate (CCA) researchgate.netku.dk.

DSC measurements have precisely quantified the enthalpies of dehydration for these interconversions:

ΔH⁰CCH to CCT = 43.6 kJ∙mol⁻¹ researchgate.netku.dk

ΔH⁰CCT to CCD = 43.8 kJ∙mol⁻¹ researchgate.netku.dk

ΔH⁰CCD to CCA = 88.1 kJ∙mol⁻¹ researchgate.netku.dk

These enthalpy values highlight the energy required for the removal of water molecules at different hydration states. DSC curves typically show endothermic peaks corresponding to dehydration processes and can also reveal exothermic peaks associated with decomposition or crystallization events tainstruments.commedigraphic.com. Beyond enthalpy, DSC can also provide information on transition entropy (ΔS) and transition-free energy (ΔG), offering a comprehensive thermodynamic understanding of the material's behavior nih.gov. Advanced techniques like modulated DSC (MDSC) can separate overlapping crystallization and melting transitions, providing deeper insights into complex phase transition mechanisms tainstruments.com.

Table 3: Enthalpies of Dehydration for this compound Hydrates by DSC
TransitionEnthalpy of Dehydration (ΔH⁰, kJ∙mol⁻¹)Reference
CCH → CCT43.6 researchgate.netku.dk
CCT → CCD43.8 researchgate.netku.dk
CCD → CCA88.1 researchgate.netku.dk

Microscopic and Imaging Techniques for this compound Morphology

Microscopic techniques provide invaluable insights into the morphology, size, and structural characteristics of this compound particles, ranging from micro- to nanoscale. These methods are essential for optimizing synthesis parameters and predicting material performance.

Scanning Electron Microscopy (SEM) for Surface and Particle Morphology

Scanning Electron Microscopy (SEM) is widely utilized to examine the surface topography and particle morphology of this compound. SEM images reveal diverse shapes and sizes, which are highly dependent on the synthesis conditions. For instance, this compound nanoparticles have been observed to exhibit spherical, flaky, or needle-like morphologies acs.org.

Studies have shown that the concentration of citrate ions and the reaction ratio significantly influence the resulting particle shape and size acs.org. For example, at a calcium to citrate ion ratio of 1.3:1.0 mM, spherical this compound nanoparticles with sizes ranging from 100 to 150 nm were formed acs.org. In contrast, reaction ratios of 1.5:1.0 mM and 1.6:1.0 mM led to larger particles (exceeding 300 nm and 500 nm, respectively) with needle-like crystal morphology, often showing a tendency toward aggregation acs.org.

Conventional this compound typically presents a flake-like, jagged particle morphology with notable surface roughness researchgate.net. However, modifications in synthesis, such as the use of organic solvents, can result in irregular thin sheets with particle sizes ranging from approximately 50 nm to 1.2 µm mdpi.com. Nano-scaled this compound sheets have also been successfully synthesized, exhibiting dimensions of about 50–500 nm in width and 8–30 nm in thickness tandfonline.com. The presence of other compounds, such as eugenol (B1671780), has also been shown to influence the morphology of this compound particles during their formation usd.edu.

Table 1: Observed this compound Morphologies and Sizes by SEM

Synthesis Condition/TypeMorphologyParticle Size RangeReference
Ca2+:C6H5O73– (1.3:1.0 mM)Spherical100–150 nm acs.org
Ca2+:C6H5O73– (1.5:1.0 mM)Needle-like crystals>300 nm (376.65 ± 4.70 nm) acs.org
Ca2+:C6H5O73– (1.6:1.0 mM)Needle-like crystals>500 nm (683.72 ± 8.23 nm) acs.org
Conventional this compoundFlake-like, jagged, rough surfaceNot specified researchgate.net
With organic solventsIrregular thin sheets50 nm – 1.2 µm mdpi.com
Nano-scaled sheetsNanosheets50–500 nm (width), 8–30 nm (thickness) tandfonline.com
CaCit NPsSpherical100-150 nm acs.org
CaCit@CDDP NPsSpherical150-200 nm acs.org
CaCit@CDDP-EGF NPsFlaky250-350 nm acs.org

Transmission Electron Microscopy (TEM) for Nanoparticle Structure and Size

Transmission Electron Microscopy (TEM) offers a higher resolution view compared to SEM, enabling the characterization of the internal structure, precise size, and shape of this compound nanoparticles at the nanoscale nih.govfiu.edu. TEM is particularly valuable for confirming the uniformity and fine details of nanoparticle formulations.

For instance, TEM images have confirmed the spherical shape and consistent size of this compound nanoparticles fiu.edu. In studies involving the synthesis of gold nanoparticles using this compound, TEM analysis revealed that the amount of this compound influenced the size and morphology of the resulting gold nanoparticles, with the presence of eugenol leading to a more uniform size distribution usd.edu. TEM can also provide insights into the size distribution of citrate-capped nanoparticles, showing how factors like citrate concentration can impact the average particle size researchgate.net. The measurements obtained from TEM are often comparable with other sizing techniques like Dynamic Light Scattering (DLS) and Field-Emission Scanning Electron Microscopy (FE-SEM) nih.gov.

Purity Assessment and Quantitative Determination of this compound Components

The purity and precise composition of this compound are critical for its intended applications. Various analytical techniques are employed for purity assessment and quantitative determination of its components.

Loss on Drying (LOD): A common method for assessing the water content and, indirectly, the purity of this compound is Loss on Drying. Typically, this compound is dried at 150°C for 4 hours. The acceptable limit for loss on drying is generally between 10.0% and 13.3% pharmaguideline.compharmadekho.commedwinpublishers.com or 10% and 14% fao.org.

Quantitative Determination (Assay): The assay of this compound is frequently performed using complexometric titration. A standard procedure involves dissolving a precisely weighed quantity of dried this compound in a mixture of water and dilute hydrochloric acid. This solution is then titrated with 0.05 M disodium (B8443419) edetate (EDTA) solution, often using hydroxynaphthol blue as an indicator, until a blue endpoint is reached pharmaguideline.compharmadekho.commedwinpublishers.comfao.org. Each milliliter of 0.05 M disodium edetate is equivalent to approximately 8.307 mg of tricalcium dicitrate (C₁₂H₁₀Ca₃O₁₄) pharmadekho.commedwinpublishers.com. The assay limit is typically specified as not less than 97.5% and not more than 100.5% calculated on a dried basis pharmaguideline.compharmadekho.comfao.org.

Impurity Profiling: Strict limits are set for various impurities to ensure the quality of this compound:

Arsenic: Not more than 3 ppm pharmaguideline.compharmadekho.com.

Fluorides: Not more than 0.003% or 30 mg/kg pharmaguideline.compharmadekho.comfao.org.

Lead: Not more than 0.001% or 2 mg/kg pharmaguideline.compharmadekho.comfao.org.

Heavy Metals: Not more than 0.002% or 20 ppm pharmaguideline.compharmadekho.com.

Acid Insoluble Substance: The residue should not weigh more than 10 mg pharmaguideline.compharmadekho.com.

Spectroscopic and Thermal Analyses:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups of this compound, such as COO⁻, -OH, and -CH₂ groups, confirming its chemical structure and purity mdpi.comacs.orgsld.cu.

X-ray Diffraction (XRD): XRD is crucial for characterizing the crystal structure of this compound, including its hydrated forms (e.g., tetrahydrate), and assessing its crystallinity mdpi.comtandfonline.comacs.orgresearchgate.net.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are employed to investigate the thermal decomposition behavior and determine the water content of this compound. TGA curves show weight loss at different temperature ranges corresponding to dehydration and decomposition steps mdpi.comsld.cu. For example, this compound tetrahydrate typically undergoes dehydration in distinct steps at temperatures below 150°C mdpi.com.

UV-Vis Spectroscopy and Thin Layer Chromatography (TLC): These methods can be used for confirmatory evaluation and to assess the presence of other organic compounds medwinpublishers.com.

Readily Carbonisable Substances (RCS): A method for assessing purity involves dissolving this compound in sulfuric acid and measuring its extinction (absorbance) at 420 nm. The absorbance value is directly proportional to the degree of contamination, indicating the presence of readily carbonizable impurities google.com.

Table 2: Purity Assessment and Quantitative Determination Parameters for this compound

ParameterLimit/MethodDetailsReference
Purity Assessment
Loss on Drying (LOD)NLT 10.0% and NMT 13.3% (at 150°C for 4 hr)Weigh 1.000 g, dry at 150°C for 4 hr to constant weight. pharmaguideline.compharmadekho.commedwinpublishers.com
Loss on Drying (LOD)NLT 10% and NMT 14% (at 150°C for 4 hr)Weigh accurately, dry at 150°C for 4 hr. fao.org
ArsenicNMT 3 ppmTest solution prepared by dissolving 1g sample in HCl. pharmaguideline.compharmadekho.com
FluoridesNMT 0.003% or 30 mg/kgIon-selective electrode method. pharmaguideline.compharmadekho.comfao.org
LeadNMT 0.001% or 2 mg/kgAtomic absorption technique or colorimetric test. pharmaguideline.compharmadekho.comfao.org
Heavy MetalsNMT 0.002% or 20 ppmTest solution prepared by dissolving 1g sample in HCl/water. pharmaguideline.compharmadekho.com
Acid Insoluble SubstanceNMT 10 mg residueDissolve 5g by heating with HCl/water, filter, wash, dry residue. pharmaguideline.compharmadekho.com
Readily Carbonisable Substances (RCS)Absorbance at 420 nm0.25g sample dissolved in 10ml sulfuric acid, heated for 10 min. google.com
Quantitative Determination (Assay)
AssayNLT 97.5% and NMT 100.5% (calculated on dried substance)Titration with 0.05 M Disodium Edetate VS, Hydroxy Naphthol blue indicator. Each ml of 0.05 M Disodium Edetate is equivalent to 8.307 mg of Ca₃(C₆H₅O₇)₂. pharmaguideline.compharmadekho.commedwinpublishers.comfao.org

Calcium Citrate in Food Science and Technology Non Nutritional Applications

Role of Calcium Citrate (B86180) as a Firming Agent in Food Matrices

Calcium citrate is employed as a firming agent, particularly in processed fruits and vegetables, to enhance structural integrity and prevent textural degradation during processing. blogspot.com Firming agents work by strengthening the food's structure, which helps to prevent its collapse. blogspot.comwikipedia.org This effect is primarily achieved through the interaction of calcium ions with residual pectin (B1162225), a natural polysaccharide found in the cell walls of plants. wikipedia.org

The calcium ions from this compound cross-link with the pectin molecules, forming a more rigid and stable network. This precipitation of pectin strengthens the cell wall structure, resulting in a firmer texture in products like canned tomatoes, apples, and other vegetables. blogspot.comwikipedia.org This application is crucial for maintaining the quality and consumer acceptability of canned and frozen produce. blogspot.com

Table 1: Applications of this compound as a Firming Agent

Food Product CategorySpecific ExamplesFunction of this compound
Canned VegetablesTomatoes, PeasMaintains texture and prevents mushiness during heat processing. blogspot.com
Canned & Frozen FruitsApples, GrapefruitStrengthens the fruit structure, preventing collapse. blogspot.com

Acidity Regulation and pH Control by this compound in Food Systems

This compound functions as an effective acidity regulator and buffering agent, helping to control and maintain a specific pH level in various food systems. falken-trade.comfalken-trades.comchymist.com The ability to control pH is critical for influencing the taste, stability, and safety of food products. eufic.org

In foods like jams, jellies, and soft drinks, this compound helps to standardize acidity, ensuring a consistent flavor profile. It can also act as a buffer, resisting changes in pH that might occur during processing or storage. chymist.com This buffering capacity is important for microbial control; for instance, maintaining a pH of 4.6 or below can inhibit the growth of dangerous microorganisms like Clostridium botulinum. eufic.org Its role extends to improving the properties of flour and acting as a raising agent.

This compound as a Sequestrant and Stabilizer in Processed Foods

As a sequestrant, this compound plays a vital role in stabilizing processed foods. usda.gov Sequestrants are chelating agents that form stable complexes with metal ions, effectively removing them from active participation in chemical reactions. thinkdochemicals.com This action helps to maintain the quality, consistency, and shelf life of food products. falken-trades.comthinkdochemicals.com

The citrate component of this compound is an excellent chelating agent. thinkdochemicals.com Its molecular structure allows it to bind with polyvalent metal ions, such as iron and copper, which can be present in trace amounts in food systems. thinkdochemicals.comthinkdochemicals.com By forming stable, water-soluble complexes with these metal ions, this compound inactivates them. researchgate.net This function is similar to other citrate salts, like sodium citrate, and is also utilized in water softening applications. chemeurope.com

Interactions of this compound with Food Components (e.g., proteins, polysaccharides)

This compound's functionality in food systems is heavily dependent on its interactions with other macromolecules, notably proteins and polysaccharides.

Interaction with Proteins: In dairy products, particularly processed cheese, this compound acts as a calcium sequestering salt (CSS), often referred to as an emulsifying or melting salt. nih.gov It interacts with casein, the main protein in milk. researchgate.net By sequestering calcium from the casein micelles, it causes them to dissociate into smaller, more hydrated clusters. nih.govresearchgate.net This alteration of the calcium equilibrium enhances the emulsifying capacity of the casein, which is crucial for achieving the desired texture and meltability in processed cheese. nih.govmdpi.com Research has shown that in processed cheese made with trisodium (B8492382) citrate (a related citrate salt), over 90% of the calcium in the water-soluble extract is present in soluble calcium-citrate complexes, indicating the effective sequestration of micellar calcium. mdpi.com In goat's milk, the addition of this compound has been found to be neutral to milk proteins even at high temperatures, allowing for pasteurization without causing protein precipitation. nih.gov

Interaction with Polysaccharides: The primary interaction with polysaccharides is seen in its role as a firming agent. As detailed in section 6.1, calcium ions from this compound form cross-links with pectin, a complex polysaccharide. wikipedia.org This interaction creates a calcium-pectate gel network that reinforces the cell walls of fruits and vegetables, preserving their texture. blogspot.com

Industrial and Material Science Applications of Calcium Citrate

Calcium Citrate (B86180) as a Precursor for Calcium-Containing Materials

Calcium citrate's molecular structure and thermal decomposition characteristics make it an excellent precursor for the synthesis of a variety of calcium-containing materials. Its organic component, the citrate anion, can be thermally removed, leaving behind a reactive and often nanostructured calcium-based material.

Synthesis of Metal Oxides (e.g., PbO, CaO)

This compound serves as a precursor in the synthesis of calcium oxide (CaO), a crucial material in various industrial applications, including as a CO2 sorbent. The thermal decomposition of this compound tetrahydrate yields CaO with a high initial conversion rate for CO2 capture. acs.org Studies have shown that CaO derived from this compound exhibits promising performance in cyclic carbonation/calcination processes. acs.org For instance, a wet-mixing method utilizing this compound and aluminum nitrate (B79036) has been employed to produce CaO-Ca9Al6O18 sorbents with superior CO2 capture capability and stability over multiple cycles. researchgate.net This is attributed to the formation of an inert support material that prevents the sintering of CaO particles. researchgate.net

The synthesis of other metal oxides can also be influenced by the presence of citrate. While not a direct precursor for lead oxide (PbO), the synthesis of PbO nanoparticles can be achieved through chemical solution methods, and the resulting nanostructures are critical for applications like lead-acid batteries. nottingham.ac.uk The sol-gel citrate method, which utilizes citric acid, is a known route for synthesizing metal oxide nanoparticles by forming a stable gel that, upon calcination, yields the desired oxide. researchgate.netcapes.gov.br This method allows for control over the particle size and morphology of the final product. researchgate.netcapes.gov.br

Preparation of Porous Carbon Materials

A significant application of this compound in material science is its use as a template and carbon source for the preparation of porous carbon materials. nih.govnih.govrepec.org The carbonization of this compound at elevated temperatures in an inert atmosphere results in the formation of a porous carbon structure with a high specific surface area. nih.govresearchgate.net This method is considered simple and effective as it often does not require an additional activation process. researchgate.netmdpi.com

The process involves the decomposition of this compound, which leaves behind a carbon framework interspersed with calcium oxide (CaO) nanoparticles. researchgate.net These nanoparticles act as a template, and their subsequent removal by acid washing creates a network of pores within the carbon matrix. researchgate.net The properties of the resulting porous carbon, such as specific surface area and pore volume, can be tailored by controlling parameters like the carbonization temperature and heating rate. nih.govrepec.orgresearchgate.net For example, a higher heating rate can promote the formation of three-dimensional structures, while slower rates can lead to higher porosity and specific surface areas. nih.gov

These porous carbons derived from this compound have shown potential in various applications, including as electrode materials for supercapacitors and for hydrogen storage. nih.govrepec.org Research has demonstrated that porous carbons from this compound can achieve specific surface areas as high as 1703 m²/g. repec.org

ParameterValueReference
Maximum Specific Surface Area 1703 m²/g repec.org
Micropore Volume 0.51 cm³/g repec.org
Supercapacitor Capacitance Retention 95.53% after 10,000 cycles nih.gov

Synthesis of Nanoparticles and Nanocomposites

This compound is instrumental in the synthesis of various nanoparticles and nanocomposites due to its ability to form stable complexes with metal ions and to act as a template.

This compound Nanoparticles: The synthesis of this compound nanoparticles (CaCit NPs) has been achieved through methods like coprecipitation. acs.org By optimizing the concentration ratio of calcium and citrate ions, spherical nanoparticles with sizes ranging from 100-200 nm can be produced. acs.org A soft chemical method involving the addition of ethanol (B145695) to a solution of calcium and citrate salts can produce nano-scaled this compound sheets with widths of 50-500 nm and thicknesses of 8-30 nm. researchgate.netnih.govtandfonline.com

Nanocomposites: this compound is also a key component in the development of nanocomposites. For instance, it has been used to create nitrogen and sulfur co-doped porous carbon composites for lithium-sulfur batteries. mdpi.com In this application, this compound serves as the carbon source, and its simple carbonization process makes it an attractive option. mdpi.com Furthermore, citrate-stabilized amorphous calcium phosphate (B84403) nanoparticles have been synthesized and have demonstrated effectiveness as adsorbents for defluorination. mdpi.com The citrate ions play a crucial role in stabilizing the amorphous phase of the calcium phosphate. mdpi.com

The properties of these nanoparticles and nanocomposites are influenced by the synthesis conditions. For example, in the synthesis of 1,3,5-triazine (B166579) incorporated this compound nanoparticles, the source of citrate ions and the reaction time significantly affect the morphology, size, and drug loading capacity of the particles. mdpi.com

Chelation and Water Softening Applications of this compound in Industrial Processes

The citrate ion's ability to form stable complexes with metal ions, a process known as chelation, makes this compound valuable in various industrial applications, particularly in water softening. chemeurope.comwikipedia.org

In industrial settings, hard water, which contains high concentrations of calcium and magnesium ions, can lead to the formation of scale in pipes, boilers, and other equipment, reducing efficiency and causing damage. wikipedia.orgnuvoh2o.com Chelating agents like citrate can bind to these metal ions, preventing them from precipitating and forming scale. nuvoh2o.comjungbunzlauer.com

This compound itself is used in some water softening systems. chemeurope.comnuvoh2o.com These systems utilize food-grade citrate to bind with the calcium carbonate in hard water, converting it into this compound. nuvoh2o.com This process effectively neutralizes the scale-forming potential of the calcium ions without removing them from the water, which can be beneficial as calcium is an essential mineral. nuvoh2o.com This chelation-based approach can also help in breaking down and removing existing scale buildup in plumbing and appliances. nuvoh2o.com

The effectiveness of citrate as a chelating agent is pH-dependent, with its performance being comparable to or even exceeding that of commonly used agents like EDTA at higher pH values. jungbunzlauer.com

IonChelating AgentpHTemperatureChelating PerformanceReference
Ca²+Trisodium (B8492382) Citrate1021°CComparable to EDTA jungbunzlauer.com
Ca²+Trisodium Citrate1121°CComparable to EDTA jungbunzlauer.com
Mg²+Trisodium Citrate11-1321°CComparable to or better than EDTA jungbunzlauer.com

This compound in Biomaterial Synthesis and Characterization (Focus on Material Properties)

In the field of biomaterials, particularly for orthopedic applications, this compound is gaining attention due to its biocompatibility and its role in bone metabolism. psu.edumdpi.com Citrate is a natural component of bone, where it is believed to help stabilize apatite nanocrystals. psu.edunih.govscispace.com

Development of this compound-Based Materials

Researchers are developing a range of this compound-based biomaterials designed to mimic the composition and properties of natural bone. nih.govscispace.com These materials often take the form of composites, hydrogels, and coatings.

Composites: Citrate-based biodegradable composites are being developed by incorporating this compound or citrate-based polymers with other materials like hydroxyapatite (B223615) (HA). nih.govmdpi.com The rationale is that the citrate component can chelate with the calcium in HA, improving the interaction between the polymer and the inorganic filler and enhancing the material's mechanical properties and bioactivity. nih.govscispace.com For example, blending a carboxyl-rich citrate-based polymer with a mechanically stronger urethane-doped polymer has been shown to create composites with improved strength for load-bearing applications. nih.gov

Injectable Hydrogels: Injectable hydrogels composed of citrate-based polymers and HA are being investigated for orthopedic applications. scispace.com These materials can be injected in a minimally invasive manner and can serve as carriers for cells to promote bone regeneration. scispace.com The presence of citrate's carboxylic groups facilitates strong interactions with HA particles. scispace.com

Nanosheets: Nano-scaled this compound sheets have been synthesized and show promise as a bone graft substitute. researchgate.netnih.govtandfonline.com These nanosheets can be produced by a soft chemical method and have been shown in animal studies to promote the formation of new bone. researchgate.netnih.govtandfonline.com The material properties, such as crystallinity, can be controlled by adjusting the synthesis parameters. researchgate.netnih.govtandfonline.com

The material properties of these this compound-based biomaterials are a key focus of research. Studies have shown that doping a citrate-based polymer (poly(1,8-octanediol-co-citric acid)) with calcium can improve its mechanical strength in both dry and hydrated conditions, shorten its degradation rate, and enhance its cytocompatibility. psu.edu The characterization of these materials often involves techniques to assess their mechanical properties, degradation behavior, and ability to support cell growth and mineralization. psu.edunih.govresearchgate.net

BiomaterialKey FeaturePotential ApplicationReference
Calcium-doped poly(1,8-octanediol-co-citric acid)Improved mechanical strength and cytocompatibilityOrthopedic tissue engineering psu.edu
Citrate-based polymer/hydroxyapatite compositesMimics natural bone compositionLoad-bearing orthopedic applications nih.gov
Injectable citrate-based hydrogelsMinimally invasive delivery, cell carrierBone regeneration scispace.com
This compound nanosheetsPromotes new bone formationBone graft substitute researchgate.netnih.govtandfonline.com

Mechanistic Studies of Material Formation and Degradation

Mechanisms of Material Formation

The role of this compound in material formation is multifaceted, primarily revolving around its ability to control crystallization processes, influence cement hydration, and participate in biomineralization and nanomaterial synthesis.

Control of Crystallization:

This compound is a significant inhibitor of the crystallization of other calcium salts, such as calcium carbonate (CaCO₃) and calcium oxalate (B1200264) (CaOx). researchgate.netresearchgate.netoup.comresearchgate.net Its inhibitory mechanism operates through two primary pathways. Firstly, citrate ions chelate calcium ions (Ca²⁺) in solution, forming soluble complexes. researchgate.netoup.com This complexation reduces the concentration of free Ca²⁺ ions available for crystal formation, thereby lowering the supersaturation of the solution with respect to calcium carbonate or calcium oxalate and inhibiting nucleation. researchgate.netoup.com

Secondly, citrate molecules adsorb onto the surfaces of nascent crystals. researchgate.netresearchgate.net This adsorption physically blocks the active growth sites (kinks, step edges, or terraces) where new solute units would attach, thereby hindering crystal growth and aggregation. researchgate.netresearchgate.net Studies on calcium oxalate monohydrate (COM) have shown that citrate preferentially adsorbs to specific crystal faces, such as the {100} faces, which are rich in calcium ions. researchgate.netnih.gov This face-specific interaction alters the anisotropic growth rates of the crystal, leading to changes in crystal morphology, such as the formation of smaller, less aggregated, and more plate-like crystals. researchgate.netnih.govnih.gov

Research has quantified the impact of citrate on crystallization kinetics. For example, in calcium oxalate systems, increasing citrate concentrations leads to a longer induction time for nucleation and a significant reduction in both nucleation and aggregation rates. nih.govoup.com Similarly, in calcium carbonate crystallization, citrate retards both nucleation and growth, with the extent of inhibition depending on the citrate-to-calcium molar ratio. researchgate.net At lower ratios, growth rates are more significantly inhibited, while at higher ratios, nucleation is more strongly affected. researchgate.net

Interactive Data Table: Effect of Citrate on Calcium Oxalate (CaOx) Crystallization

Citrate Concentration (mM) Inhibition of Nucleation (%) Inhibition of Aggregation (%) Resulting Crystal Morphology Reference
1.5 78-82.1 62.7-63 Smaller crystals, reduced length/width ratio nih.govoup.com
2.5 78 62.7 Smaller crystals, reduced length/width ratio nih.govoup.com

Cement Hydration:

In the context of cementitious materials, this compound functions primarily as a set retarder for Portland cement and calcium sulfoaluminate (CSA) cement. mdpi.comresearchgate.net The retarding mechanism involves the carboxylic acid groups of the citrate molecule interacting with calcium ions released from the dissolving cement grains (like C₃S and C₃A in Portland cement). mdpi.comresearchgate.net This interaction leads to the precipitation of a calcium-citrate complex layer on the surface of the anhydrous cement particles. mdpi.comresearchgate.net This layer acts as a hydrophobic, physical barrier, hindering further dissolution of the cement grains and access to water, which delays the hydration reactions responsible for setting and hardening, such as the formation of ettringite. mdpi.comresearchgate.net

However, the role of citrate can be complex. In some Portland cement formulations, citrate additions can block the hydration of calcium silicate (B1173343) phases, making the limited water available for other reactions. nih.gov This can lead to the accelerated formation of ettringite, resulting in a "flash set" and faster strength development, paradoxically shortening the setting time while still being classified as a retarder for the main silicate hydration phase. nih.gov

Biomineralization and Nanomaterial Synthesis:

This compound is integral to biological mineralization processes, such as bone formation. researchgate.netmdpi.com Mechanistic studies suggest that citrate facilitates collagen mineralization by stabilizing amorphous calcium phosphate (ACP), a precursor to the more stable hydroxyapatite (HAp). researchgate.netacs.org Adsorbed citrate molecules on collagen fibrils can reduce the interfacial energy between the organic matrix and the ACP precursor, enhancing the wetting effect and promoting the infiltration of mineral precursors into the collagen structure. researchgate.net

In material science, this compound itself can be synthesized into specific morphologies like nanosheets. nih.govresearchgate.net A common method involves reactive crystallization where adding a substance like ethanol to an aqueous solution containing calcium and citrate salts induces supersaturation, causing the rapid and uniform precipitation of nano-sized this compound crystals. researchgate.netmdpi.com The choice of organic solvent (e.g., acetone, ethanol, isopropanol) during synthesis can influence the resulting crystal system, affecting atomic alignment and leading to either monoclinic or triclinic phases with distinct properties. mdpi.com

Mechanisms of Material Degradation

Biodegradation and Dissolution:

Thermal Decomposition:

The degradation of this compound under thermal stress has been well-characterized. The process for this compound tetrahydrate occurs in distinct stages. nih.govacs.org Initially, upon heating, it loses surface-adsorbed and crystal water molecules in a multi-step process. nih.govmdpi.comacs.org The first two water molecules are typically released at temperatures up to 75-125°C. nih.gov Following dehydration, the anhydrous this compound remains stable until much higher temperatures. nih.gov Significant decomposition of the citrate molecule begins above 340°C, where it breaks down to form calcium carbonate (CaCO₃) and various gaseous products. nih.govacs.org Further heating leads to the decomposition of calcium carbonate into calcium oxide. acs.org

Interactive Data Table: Thermal Decomposition Stages of this compound Tetrahydrate

Temperature Range (°C) Process Mass Loss (%) (Experimental) Resulting Product Reference
Up to 75°C Removal of surface and 2 crystal water molecules ~8.25 Ca₃(C₆H₅O₇)₂·2H₂O nih.gov
75-125°C Removal of remaining 2 crystal water molecules ~7.11 Ca₃(C₆H₅O₇)₂ (anhydrous) nih.gov

Computational and Theoretical Studies on Calcium Citrate

Quantum Chemical Calculations for Calcium Citrate (B86180) Derivatives and Analogues

Quantum chemical calculations, predominantly utilizing Density Functional Theory (DFT), have significantly advanced the understanding of calcium citrate, its various forms, and its interactions with other biological and synthetic systems. These computational methods enable the prediction of molecular stability, chemical reactivity, and the elucidation of complex reaction pathways, including transition state energies nih.govnih.govamericanelements.com.

One area where DFT has been extensively applied is in the optimization and solution of crystal structures for different this compound polymorphs. Researchers have employed DFT to refine the crystal structures of this compound hexahydrate, tetrahydrate (including newly identified polymorphs), and anhydrous this compound. These computationally optimized structures have been rigorously compared with experimental data obtained from laboratory and synchrotron X-ray powder diffraction, demonstrating a high degree of correlation nih.gov.

A significant focus of quantum chemical studies involves the interaction of citrate ions with calcium oxalate (B1200264) crystals , which are primary components of kidney stones. DFT calculations have been instrumental in assessing surface energies and various adsorption geometries of citrate on the surfaces of calcium oxalate monohydrate (COM) and calcium oxalate dihydrate (COD) fishersci.fi. These studies have explored different adsorption configurations, such as contact and solvent-separated arrangements, revealing a strong preference for citrate adsorption on calcium oxalate dihydrate surfaces fishersci.fi. The binding strength of citrate to these crystal surfaces is primarily governed by the coordination between the carboxylate (COO-) groups of citrate and calcium ions within the crystal lattice, as well as hydrogen bonds formed between the hydroxyl (OH) group of citrate and oxalate groups americanelements.com. Furthermore, the nonplanar geometry of atomic steps on crystal surfaces provides a particularly favorable environment for citrate binding, accommodating Ca-COO- coordinations with minimal strain americanelements.com.

Detailed research findings on citrate binding to specific steps and faces of calcium oxalate monohydrate crystals have provided quantitative insights into these interactions. For instance, the maximum binding energy observed was -166.5 kJ mol⁻¹ for the citeab.com step on the (101) face of COM, significantly higher than the -56.9 kJ mol⁻¹ reported for the nih.gov step on the (010) face americanelements.com. Molecular modeling, incorporating force field methods and DFT, has further elucidated how this selective binding influences crystal growth and morphology fishersci.ca.

Table 1: Binding Energies of Citrate to Calcium Oxalate Monohydrate (COM) Crystal Surfaces

Crystal Face/StepBinding Energy (kJ mol⁻¹)Reference
(101) face, citeab.com step-166.5 americanelements.com
(010) face, nih.gov step-56.9 americanelements.com
Obtuse (-1-20) step-133.8 fishersci.ca

Beyond solid-state interactions, DFT calculations, often coupled with continuum solvation models like the Polarizable Continuum Model (PCM), have been applied to investigate This compound complexes in aqueous solutions . These studies have identified and characterized new complex species, including those formed under hyperalkaline conditions, providing a deeper understanding of this compound's solution chemistry.

In the realm of nanomaterial design and drug delivery , DFT studies have played a crucial role in assessing the stability and binding affinity of novel this compound nanoparticles. For example, in the development of cisplatin-loaded this compound nanoparticles (CaCit@CDDP NPs), DFT calculations determined a favorable binding energy of -5.42 eV for a model where two citrate molecules substituted two chloride ions within the nanoparticle structure. Time-dependent DFT (TD-DFT) calculations were also employed to predict the UV-Vis absorption spectra of these complexes, which showed excellent agreement with experimental data, thus validating the computational models.

Furthermore, DFT calculations have been utilized to derive thermodynamic parameters for the formation of dimeric this compound species, offering insights into their stability and formation pathways.

Table 2: Thermodynamic Parameters for Dimeric this compound Formation from DFT Calculation

ParameterValueReference
Enthalpy of Dimerization (ΔH⁰ dim)49.0 kJ mol⁻¹
Gibbs Free Energy (ΔG⁰ dim)1.75 kJ mol⁻¹
Entropy (ΔS⁰ dim)159 J mol⁻¹ K⁻¹

These computational efforts underscore the significant contribution of quantum chemical calculations to unraveling the fundamental properties and diverse applications of this compound and its analogues.

Future Research Trajectories for Calcium Citrate

Innovations in Green and Sustainable Synthesis of Calcium Citrate (B86180)

Future research in calcium citrate synthesis is heavily focused on developing environmentally benign and economically viable methods. A significant trajectory involves the utilization of waste materials as sustainable calcium sources. For instance, studies have successfully synthesized this compound using aragonite calcium carbonate (CaCO₃) derived from cockle shell waste, offering a mild, simple, and rapid process that reduces production costs and greenhouse gas emissions mdpi.comresearchgate.net. Similarly, mussel shell waste has been effectively employed as a sustainable calcium source for this compound preparation through reactions with citric acid, with investigations into the influence of various organic solvents on the physicochemical characteristics and yields of the product mdpi.com.

Another promising avenue for green synthesis involves the use of environmentally friendly solvents and processes. Research has demonstrated the conversion of this compound to citric acid using compressed carbon dioxide (CO₂) in water as a green solvent, highlighting a sustainable approach that avoids hazardous organic solvents and additives acs.orgnih.gov. This method also allows for the recycling of calcium carbonate, which can be reused in citric acid fermentation, thereby contributing to a circular economy acs.orgnih.gov. Furthermore, the isolation of this compound from herbal sources, such as lemon juice, presents an economical and sustainable alternative to synthetic production routes medwinpublishers.com. These innovative approaches aim to minimize environmental impact while maximizing resource efficiency in this compound production.

Development of Novel Advanced Analytical Approaches for this compound Characterization

The precise and comprehensive characterization of this compound is paramount for understanding its properties and optimizing its applications. While conventional analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, X-ray diffraction (XRD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) are routinely employed to investigate functional groups, crystal properties, and thermal decomposition behavior, future research will likely focus on developing more advanced, sensitive, and rapid analytical methodologies mdpi.comresearchgate.netmdpi.commedigraphic.com.

The evolution of analytical approaches for this compound characterization will involve integrating sophisticated instrumental techniques and computational methods to provide deeper insights into its structural, morphological, and functional attributes. This includes the development of in-situ characterization methods that can monitor synthesis processes in real-time, allowing for better control over particle size, shape, and purity researchgate.net. Furthermore, comparative studies evaluating the performance characteristics of various analytical instruments for calcium determination are crucial to enhance accuracy, efficiency, and robustness in quality control and research settings walisongo.ac.id. Advanced spectroscopic techniques, high-resolution imaging, and hyphenated methods will be instrumental in elucidating complex interactions and properties of this compound, especially in novel material formulations.

Exploration of Advanced this compound Derivatives and Functionalized Materials

The exploration of advanced this compound derivatives and functionalized materials represents a significant area of future research, driven by the compound's biocompatibility and versatile chemical structure. A key focus is on developing this compound-based nanoparticles and microparticles for targeted applications. For instance, eugenol-loaded this compound particles have been investigated as pH-triggered drug release systems, demonstrating potential for controlled drug delivery and also serving as a reducing agent for the synthesis of gold nanoparticles under mild conditions usd.edu. This compound nanoparticles are also being explored as promising platforms for drug delivery systems, showcasing their potential as biocompatible and biodegradable carriers for various active compounds, including 1,3,5-triazine (B166579) derivatives mdpi.com.

Beyond drug delivery, research is extending into biomaterials for tissue engineering and regeneration. This compound, when combined with growth factors such as recombinant human bone morphogenetic protein-2 (rhBMP-2), has shown significant enhancement in bone regeneration within bone defects, highlighting its role as a new biomaterial for in-situ bone formation nih.gov. Furthermore, the broader category of citrate-based materials (CBBs), synthesized through polycondensation, exhibits tunable mechanical properties and degradation rates, making them suitable for diverse applications in soft and hard tissue regeneration, as well as nanomedicine designs nih.gov. Innovations also include modifying the morphology of this compound through controlled crystallization processes to improve its functional properties, such as flowability, tabletability, and suspension stability, which are crucial for its use as a food fortification ingredient researchgate.net.

Expanding Non-Biomedical Applications of this compound in Emerging Technologies

While this compound is well-known for its biomedical and nutritional roles, future research is actively expanding its utility into diverse non-biomedical emerging technologies. A notable area is its application in the synthesis of nanomaterials. This compound microparticles have been innovatively utilized in the synthesis of gold nanoparticles at room temperature, demonstrating its potential as a reagent or template in green nanotechnology for catalysis or other material science applications usd.edu. The size and morphology of the resulting gold nanoparticles were influenced by the concentration of this compound, indicating its role in controlling nanomaterial characteristics usd.edu.

The versatility of citrate compounds, including this compound, is also being recognized in broader industrial contexts. The market for citrate products is expanding to include various applications in daily chemicals and as functional additives beyond food and pharmaceuticals mdpi.com. Future research will likely explore its potential as a component in advanced materials for industrial processes, environmental remediation, or as a precursor for novel chemical compounds. The emphasis on functionalization and improved powder characteristics of citrate crystals is driving their evolution into high-end materials for various industrial sectors, suggesting a growing interest in their non-biomedical technological applications mdpi.com.

Q & A

Q. What standardized methods are recommended for characterizing calcium citrate's purity and structural integrity in academic research?

To assess purity and structural integrity, follow pharmacopeial protocols such as the USP 28 identification test: dissolve 500 mg of this compound in 15 mL of hot 2 N sulfuric acid, boil for 5 minutes, and filter. The filtrate should confirm citrate presence via specific tests . For structural analysis, use techniques like X-ray diffraction (XRD) or infrared (IR) spectroscopy, referencing databases like NIST Chemistry WebBook for spectral validation .

Q. How can researchers determine this compound solubility under varying physicochemical conditions (e.g., pH, temperature)?

Adopt a systematic approach:

  • Aqueous solubility : Measure solubility in water at controlled temperatures (e.g., 25°C, 37°C) using gravimetric analysis.
  • Acidic media : Test solubility in 3 N HCl or 2 N HNO3 as per USP guidelines .
  • pH dependence : Use titration methods to study solubility shifts across pH 2–7, accounting for citrate’s chelation effects .

Table 1: Solubility Profile of this compound

SolventTemperature (°C)Solubility (g/100 mL)
Water250.095
3 N HCl25Freely soluble
2 N HNO325Freely soluble

Advanced Research Questions

Q. How can reaction kinetics be modeled for this compound conversion in industrial processes (e.g., tributyl citrate production)?

Use a Box-Behnken experimental design to optimize variables (temperature, acid/alcohol ratio, catalyst loading). Kinetic models should integrate:

  • Equilibrium constants : Determined via batch reactor experiments with this compound dispersed in butanol/H2SO4.
  • Process simulation : Link Python (pre-processing), Aspen Plus (simulation), and Excel (cost analysis) for multi-objective optimization. Algorithms like COBYLA are effective for constrained optimization .

Q. What experimental designs are suitable for studying this compound’s role in food matrices (e.g., dough rheology)?

Employ a central composite design (CCD) with factors like calcium concentration (1,080–2,520 ppm) and inulin content (0–13%). Use response surface methodology (RSM) to model interactions and optimize responses (e.g., dough elasticity). Validate with ANOVA and post-hoc tests .

Table 2: Example CCD Parameters for Dough Formulation

FactorLow LevelHigh Level
Calcium (ppm)1,0802,520
Inulin (%)013

Q. How should researchers address contradictions in this compound’s chelation behavior across studies?

Contradictions often arise from variations in pH, ionic strength, or citrate salt forms. To resolve:

  • Control experimental conditions : Standardize pH (e.g., 5.5–7.4 for physiological studies) and ionic strength.
  • Validate binding constants : Use isothermal titration calorimetry (ITC) or fluorescence spectroscopy under controlled settings .
  • Cross-reference databases : Compare results with NIST or peer-reviewed kinetic datasets .

Methodological Guidance

Q. What strategies ensure reproducibility in this compound synthesis protocols?

  • Documentation : Detail reactant stoichiometry, reaction time, and purification steps (e.g., recrystallization solvents).
  • Characterization : Provide XRD, IR, and elemental analysis data. For novel compounds, include <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry .
  • Data sharing : Publish raw datasets and code (e.g., Python scripts for simulation) as supplementary materials .

Q. How can in vitro this compound studies be translated to in vivo physiological models?

  • Dose equivalence : Adjust concentrations based on bioavailability (e.g., account for gastric pH effects on dissolution).
  • Balance studies : Monitor calcium flux using isotopic tracers (e.g., <sup>45</sup>Ca) in controlled hemodialysis settings .
  • Ethical validation : Ensure animal/human trials adhere to institutional review board (IRB) protocols .

Data Analysis and Reporting

Q. What statistical tools are recommended for analyzing this compound’s dose-response relationships?

  • Multivariate analysis : Use R or Python libraries (e.g., SciPy, Pandas) for regression modeling.
  • Uncertainty quantification : Apply Monte Carlo simulations via FOQUS to assess parameter sensitivity .
  • Visualization : Plot 3D response surfaces to illustrate factor interactions .

Q. How should researchers report conflicting data on this compound’s role in crystallization (e.g., kidney stones vs. solubility)?

  • Contextualize findings : Highlight differences in experimental conditions (e.g., urine pH in nephrology studies vs. synthetic solutions).
  • Meta-analysis : Aggregate data from Web of Science Core Collection using cited reference searches to identify consensus or outliers .
  • Mechanistic insights : Discuss citrate’s dual role as inhibitor (via chelation) and promoter (via supersaturation) under specific conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.